2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole
Description
2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE is a compound that belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied for their biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Properties
Molecular Formula |
C17H25NO3S2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(2-octylsulfonylethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H25NO3S2/c1-2-3-4-5-6-9-13-23(19,20)14-12-22-17-18-15-10-7-8-11-16(15)21-17/h7-8,10-11H,2-6,9,12-14H2,1H3 |
InChI Key |
CDESOPBPRYGGEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for the synthesis of benzoxazole derivatives in water under reflux conditions, achieving yields of 79-89% .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type can significantly influence the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer effects could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE include other benzoxazole derivatives, such as:
- 2-(BENZO[D]OXAZOL-2-YLSULFONYL)ACETONITRILE
- 2-((5-ARYL-1,2,4-OXADIAZOL-3-YL)METHYL)SULFONYL)BENZO[D]OXAZOLE
Uniqueness
What sets 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE apart from similar compounds is its unique octane-1-sulfonyl ethyl substituent, which may confer distinct physicochemical properties and biological activities. This structural feature can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
